3-Demethylubiquinol-6 is a compound related to the ubiquinone family, specifically a derivative of coenzyme Q. It plays a crucial role in biological systems, particularly in cellular respiration and energy production within mitochondria. Ubiquinol-6 is known for its antioxidant properties and is involved in the electron transport chain, facilitating the transfer of electrons and protons across mitochondrial membranes.
3-Demethylubiquinol-6 can be derived from natural sources, primarily found in the mitochondria of various organisms, including plants and animals. It is synthesized from its precursor, ubiquinone, through the reduction process that involves demethylation.
Chemically, 3-Demethylubiquinol-6 is classified as a quinone and belongs to the family of benzoquinones. It is recognized for its role as a lipophilic antioxidant and as an electron carrier in the mitochondrial respiratory chain.
The synthesis of 3-Demethylubiquinol-6 typically involves several steps, including:
The synthesis often requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds.
The molecular structure of 3-Demethylubiquinol-6 consists of a long hydrophobic tail composed of isoprenoid units linked to a quinone ring system. The specific arrangement includes:
The molecular formula for 3-Demethylubiquinol-6 is , with a molecular weight of approximately 664.97 g/mol. The compound exhibits characteristic absorption spectra in UV-visible spectroscopy due to its conjugated double bond system.
3-Demethylubiquinol-6 participates in various biochemical reactions:
The kinetics of these reactions can be influenced by factors such as pH, temperature, and the presence of other reactants or inhibitors. Studies often utilize spectrophotometric methods to monitor changes in absorbance corresponding to redox states.
The mechanism by which 3-Demethylubiquinol-6 functions primarily involves:
Research has shown that 3-Demethylubiquinol-6 can significantly reduce lipid peroxidation levels in biological systems, indicating its effectiveness as an antioxidant.
Relevant data includes melting point (not commonly specified due to oil form) and boiling point around 300 °C under reduced pressure.
3-Demethylubiquinol-6 has several applications in scientific research:
3-Demethylubiquinol-6 (C₃₈H₅₈O₄; molecular weight 578.9 g/mol) is a critical intermediate in the biosynthesis of ubiquinone (coenzyme Q), serving as the direct precursor for the final O-methylation step that forms ubiquinol-6. This reaction is catalyzed exclusively by the enzyme polyprenyldihydroxybenzoate methyltransferase, commonly known as COQ3 (EC 2.1.1.64). COQ3 transfers a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to the C3 hydroxyl group of 3-demethylubiquinol-6, yielding ubiquinol-6 and S-adenosylhomocysteine (SAH) as a byproduct [1] [5] [7]. The reaction occurs at the inner mitochondrial membrane in eukaryotes, where COQ3 is integrated into a multi-enzyme complex termed the "COQ metabolon" that streamlines ubiquinone production [7].
Recent biochemical studies using heterologous expression systems demonstrate that COQ3 exhibits remarkable substrate flexibility. For example, human COQ3 can restore ubiquinone biosynthesis in yeast coq3 deletion mutants, efficiently methylating 3-demethylubiquinol-6 despite differences in polyprenyl chain length between species (CoQ₆ in yeast vs. CoQ₁₀ in humans) [7]. This low specificity toward the isoprenoid tail length highlights the enzyme's conserved recognition of the quinone head group. Kinetic analyses reveal that COQ3 has a Kₘ of 8.2 µM for 3-demethylubiquinol-6 and a catalytic efficiency (k꜀ₐₜ/Kₘ) of 4.7 × 10⁴ M⁻¹s⁻¹, underscoring its optimized function in the pathway [7].
Table 1: COQ3-Mediated Methylation of 3-Demethylubiquinol-6
Enzyme | Reaction Catalyzed | Substrate Specificity | Product |
---|---|---|---|
COQ3 (EC 2.1.1.64) | 3-O-methylation of demethylubiquinol | Broad (accommodates n=6–10) | Ubiquinol-6 |
Yeast Coq3 | Converts 3-demethylubiquinol-6 to ubiquinol-6 | Native substrate (n=6) | Ubiquinol-6 |
Human COQ3 | Methylates 3-demethylubiquinol analogs (n=6–10) | Promiscuous toward chain length | Ubiquinol-n |
The biosynthesis of 3-demethylubiquinol-6 is metabolically intertwined with the methionine-SAM cycle, which supplies the methyl groups essential for its final maturation. SAM is synthesized from methionine and ATP via methionine adenosyltransferase (MAT). During COQ3-mediated methylation, SAM is consumed and converted to SAH, a potent inhibitor of methyltransferases. SAH is subsequently hydrolyzed to homocysteine (Hcy) and adenosine by SAH hydrolase, completing the cycle [8]. The SAM:SAH ratio is a critical metabolic indicator of cellular methylation capacity; a decline in this ratio impairs 3-demethylubiquinol-6 methylation and ubiquinone production [8].
Notably, methionine restriction—which depletes SAM—reduces ubiquinone biosynthesis and induces autophagy, linking SAM availability to cellular energy metabolism and redox balance. Conversely, SAM supplementation synergizes with ferroptosis inducers (e.g., imidazole ketone erastin) by enhancing mitochondrial ROS generation via ubiquinone-dependent mechanisms [2] [8]. This positions 3-demethylubiquinol-6 at a nexus between methyl group metabolism and oxidative stress responses.
Table 2: Key Metabolites Linking SAM Cycle to Ubiquinone Biosynthesis
Metabolite | Role in Pathway | Impact on 3-Demethylubiquinol-6 Metabolism |
---|---|---|
S-Adenosylmethionine (SAM) | Methyl group donor for COQ3 | Essential for methylation to ubiquinol-6 |
S-Adenosylhomocysteine (SAH) | Product of methylation; competitive inhibitor of methyltransferases | Accumulation inhibits COQ3 activity |
Homocysteine (Hcy) | Demethylated product of SAH | Precursor for cysteine/GSH or remethylation to methionine |
Methionine | Essential amino acid; precursor of SAM | Restriction depletes SAM, reducing ubiquinone biosynthesis |
The biosynthesis of 3-demethylubiquinol-6 exhibits fundamental divergences between eukaryotes and prokaryotes, particularly in the hydroxylation steps preceding its formation. In prokaryotes like Escherichia coli, the enzyme UbiF (a flavin-dependent monooxygenase) catalyzes the C6-hydroxylation of demethoxy-Q intermediates. In contrast, most eukaryotes utilize a di-iron hydroxylase, Coq7, for this step [4]. Remarkably, plants and some protists (e.g., Plasmodium) lack Coq7 entirely and instead employ CoqF, a flavoprotein analogous to UbiF, underscoring evolutionary adaptations in this pathway [4].
Tissue-specific expression further modulates 3-demethylubiquinol-6 production. In mammals, the liver exhibits the highest capacity for ubiquinone biosynthesis due to robust expression of COQ enzymes and SAM-synthesizing machinery. Conversely, non-hepatic tissues (e.g., fibroblasts) show limited de novo synthesis and rely more on dietary uptake or interorgan transport [1] [3]. This variation correlates with mitochondrial density and energy demands.
Table 3: Evolutionary and Tissue-Specific Variations in 3-Demethylubiquinol-6 Biosynthesis
Organism/Group | C6-Hydroxylase Enzyme | Key Features | Tissue-Specificity |
---|---|---|---|
Prokaryotes (e.g., E. coli) | UbiF (flavin-dependent) | Oxygen-sensitive; uses FADH₂ | N/A |
Fungi/Mammals | Coq7 (di-iron hydroxylase) | O₂-dependent; regulated by respiratory status | Ubiquitous (highest in liver, heart) |
Plants/Apicomplexans | CoqF (flavin-dependent) | Evolved independently of UbiF; O₂-independent | Highest in seeds, photosynthetic tissues |
The polyprenyl tail of 3-demethylubiquinol-6 is synthesized via the mevalonate pathway, with chain length determining the final ubiquinone variant (e.g., CoQ₆, CoQ₁₀). The enzyme polyprenyl diphosphate synthase determines the number of isoprenyl units (n), which varies phylogenetically: n=6 in yeast, n=8 in E. coli, n=9 in Arabidopsis, and n=10 in humans [1] [5]. Despite this variation, downstream enzymes like COQ3 exhibit unusual promiscuity toward polyprenyl chain length. For instance, Arabidopsis CoqF efficiently hydroxylates substrates with n=6–9, and human COQ3 methylates 3-demethylubiquinol-6 (n=6) despite producing CoQ₁₀ in vivo [4] [7]. This flexibility suggests that the quinone head group, not the tail, is the primary determinant for enzyme recognition.
Structural analyses indicate that the active-site cavity of COQ3 accommodates hydrophobic polyprenyl chains of differing lengths through conformational plasticity. Mutagenesis studies on E. coli UbiG (a COQ3 homolog) confirm that residues lining the hydrophobic tunnel influence substrate specificity without altering catalytic residues for SAM binding [7]. This adaptability ensures efficient ubiquinone biosynthesis across species despite divergence in polyprenyl chain lengths.
3-Demethylubiquinol-6 biosynthesis intersects with cysteine metabolism through the transsulfuration pathway, which converts homocysteine (derived from SAM) to cysteine. Homocysteine, generated during SAH hydrolysis, is either remethylated to methionine or condensed with serine via cystathionine-β-synthase (CBS) to form cystathionine. Cystathionine is then cleaved by cystathionine-γ-lyase (CSE) to yield cysteine, α-ketobutyrate, and ammonia [3] [6] [8]. Cysteine serves as the rate-limiting precursor for glutathione (GSH) synthesis, a major cellular antioxidant.
This metabolic crosstalk has two critical implications:
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